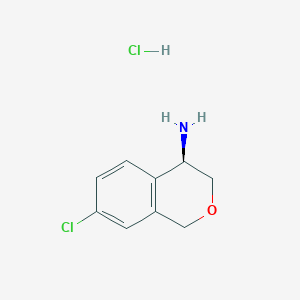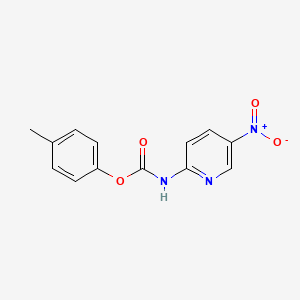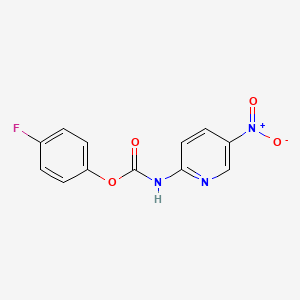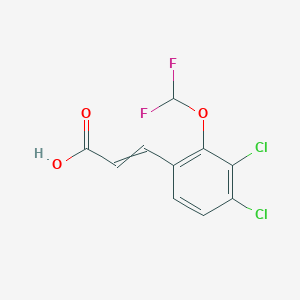
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid
Descripción general
Descripción
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid (DCDFMCA) is a synthetic compound that has a wide range of scientific applications. It is a halogenated aromatic acid that has been used in many areas of research, including organic synthesis, medicinal chemistry, and biochemistry. DCDFMCA has been studied for its potential to inhibit the activity of certain enzymes, act as a ligand for metal ions, and act as a catalyst for certain reactions.
Aplicaciones Científicas De Investigación
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a wide range of scientific applications. It has been used in organic synthesis, to study enzyme inhibition, as a ligand for metal ions, and as a catalyst for certain reactions. It has also been used to study the effects of halogenated aromatic acids on cellular processes, such as cell growth and apoptosis.
Mecanismo De Acción
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has been studied for its potential to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification. 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has also been shown to act as a ligand for metal ions, such as zinc and copper. This allows for the study of metal-ligand interactions, which can be used to study the effects of metal ions on biological processes. Additionally, 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has been studied for its potential to act as a catalyst for certain reactions, such as the reduction of aldehydes and ketones.
Biochemical and Physiological Effects
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has been studied for its potential to affect biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect drug metabolism and detoxification. It has also been shown to act as a ligand for metal ions, such as zinc and copper, which can affect the activity of certain proteins. Additionally, 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has been studied for its potential to act as a catalyst for certain reactions, such as the reduction of aldehydes and ketones, which can affect the production of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized. Additionally, it is stable, non-toxic, and has a wide range of applications. However, there are some limitations to its use in lab experiments. It is a halogenated aromatic acid, which can be toxic to certain organisms. Additionally, it can be difficult to separate from other compounds, and can be difficult to purify.
Direcciones Futuras
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a wide range of potential future applications. It could be used to study the effects of halogenated aromatic acids on cellular processes, such as cell growth and apoptosis. It could also be used to study the effects of metal-ligand interactions on biological processes. Additionally, it could be used to study the effects of metal ions on drug metabolism and detoxification. Finally, it could be used to study the effects of catalysts on the synthesis of certain compounds.
Propiedades
IUPAC Name |
3-[3,4-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)9(8(6)12)17-10(13)14/h1-4,10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPNPKQKNAVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



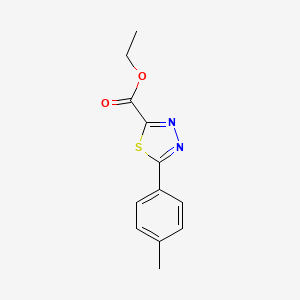

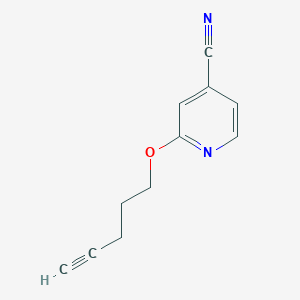

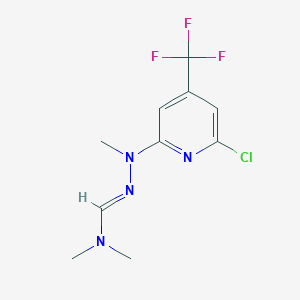
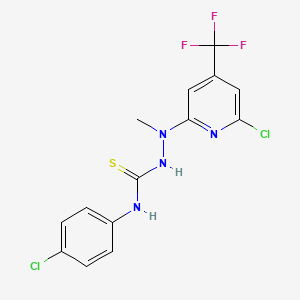
![2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413145.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B1413146.png)
